molecular formula C15H12O B1359810 1,1-Diphenyl-2-propyn-1-ol CAS No. 3923-52-2

1,1-Diphenyl-2-propyn-1-ol

Cat. No.: B1359810
CAS No.: 3923-52-2
M. Wt: 208.25 g/mol
InChI Key: SMCLTAARQYTXLW-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-propyn-1-ol is an organic compound with the molecular formula C15H12O . It is an alkynol, characterized by the presence of both alkyne and alcohol functional groups. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Scientific Research Applications

1,1-Diphenyl-2-propyn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of agrochemicals and dyestuffs

Safety and Hazards

1,1-Diphenyl-2-propyn-1-ol causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is harmful to aquatic life . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Mechanism of Action

Target of Action

1,1-Diphenyl-2-propyn-1-ol is an alkynol

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and efficacy. Moreover, the presence of other molecules could influence the compound’s interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-2-propyn-1-ol can be synthesized through various methods. One common method involves the reaction of benzophenone with acetylene in the presence of a base such as sodium ethanolate in ethanol under an inert atmosphere . The reaction is typically carried out at low temperatures (0-5°C) to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with stringent control over reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form saturated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include carbonyl compounds, saturated alcohols, and substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diphenyl-2-propyn-1-ol is unique due to the presence of two phenyl groups attached to the propynol moiety, which imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

1,1-diphenylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCLTAARQYTXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021697
Record name 1,1-Diphenyl-2-propyn-1-ol
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3923-52-2
Record name 1,1-Diphenyl-2-propyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3923-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylethynylcarbinol
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Record name Diphenylethinylcarbinol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113228
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Record name 1,1-Diphenyl-2-propyn-1-ol
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Record name 1,1-Diphenyl-2-propyn-1-ol
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Record name DIPHENYLETHYNYLCARBINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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